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molecular formula C7H9N B1357390 1-cyclopropyl-1H-pyrrole CAS No. 50966-66-0

1-cyclopropyl-1H-pyrrole

Cat. No. B1357390
M. Wt: 107.15 g/mol
InChI Key: OEQZLSJQNUZECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093389B2

Procedure details

44.46 ml of POCl3 was added to a stirred solution of 1-cyclopropyl-1H-pyrrole (46.46 g) in 37 ml of DMF with cooling with ice, then the mixture was stirred at room temperature overnight. The mixture was poured into 336 ml of 5N NaOHaq with cooling with ice, and the mixture was made basic with an additional 5N NaOHaq. The mixture was extracted with CH2Cl2 and the organic extract was dried over Na2SO4, concentrated, and the residue was purified on SiO2 column chromatography (n-hexane-EtOAc system) to give 38.91 g of 1-cyclopropyl-1H-pyrrol-2-carbaldehyde as a colorless oil.
Name
Quantity
44.46 mL
Type
reactant
Reaction Step One
Quantity
46.46 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH:6]1([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH2:8][CH2:7]1.CN([CH:17]=[O:18])C>>[CH:6]1([N:9]2[CH:13]=[CH:12][CH:11]=[C:10]2[CH:17]=[O:18])[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
44.46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
46.46 g
Type
reactant
Smiles
C1(CC1)N1C=CC=C1
Name
Quantity
37 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
ADDITION
Type
ADDITION
Details
The mixture was poured into 336 ml of 5N NaOHaq
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on SiO2 column chromatography (n-hexane-EtOAc system)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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